Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound that belongs to the quinoline family. Its molecular formula is , with a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules. It has garnered attention for its biological activities, particularly in antimicrobial and anticancer research .
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate can be sourced from various chemical suppliers and is also available for purchase through online chemical databases. It is identified by the CAS number 77156-85-5, which facilitates its recognition in scientific literature and commercial transactions .
This compound is classified under the category of heterocyclic compounds, specifically quinolines, which are characterized by a fused benzene and pyridine ring structure. Its classification as a chloro-substituted derivative indicates the presence of chlorine in its molecular framework, which can influence its reactivity and biological activity.
The synthesis of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate typically involves several key steps:
The reaction conditions typically involve heating under reflux for several hours, depending on the specific reagents and desired yield. The use of high-purity reagents and controlled conditions is crucial for industrial-scale production to ensure consistency and quality .
The molecular structure of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate features a quinoline core with several substituents:
This arrangement contributes to its unique chemical properties and potential reactivity.
Key structural data includes:
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate can participate in various chemical reactions:
The conditions for these reactions vary widely, often requiring specific solvents, temperatures, and catalysts tailored to achieve optimal yields and selectivity.
The mechanism of action for ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding through competitive inhibition or allosteric effects, depending on its structure and substituents. Ongoing research aims to elucidate these pathways further, particularly regarding its potential therapeutic roles in cancer treatment and antimicrobial applications .
While specific physical properties like boiling point are not extensively documented, typical properties for similar compounds can be inferred:
Chemical properties include:
Relevant analyses include spectral data (e.g., NMR) which confirm structural integrity post-synthesis .
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate finds applications across various scientific fields:
Research continues into expanding its applications within pharmaceuticals and materials science, highlighting its versatility as a synthetic building block .
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is synthesized through sequential functionalization of quinoline cores. A validated three-step approach begins with the preparation of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid via Conrad-Limpach condensation. This involves cyclizing m-anisidine with diethyl ethoxymethylenemalonate at 120–140°C, followed by acidic hydrolysis to yield the carboxylic acid precursor [9]. The critical chlorination step employs phosphorus oxychloride (POCl₃) under reflux (3–5 hours), achieving near-quantitative conversion to the 4-chloro intermediate. This reaction proceeds via nucleophilic displacement, where POCl₃ activates the carbonyl oxygen, facilitating chloride attack at C4 [1]. Final esterification utilizes ethyl iodide with potassium carbonate in dimethylformamide (DMF) at 60°C, affording the target ester in 82–85% yield (Table 1). Optimization studies reveal that substituting ethyl bromide for iodide reduces efficiency to <60% due to slower reaction kinetics [9] [10].
Key Process Metrics:
Direct C6-carboxylation of preformed 4-chloro-7-methoxyquinoline presents regioselectivity challenges. Transition-metal catalysis enables directed C–H activation:
Table 1: Catalytic Systems for Quinoline C6-Functionalization
Catalyst | Carboxyl Source | Solvent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/2,4,6-Collidine | CO, Cu(OAc)₂ | DMAc | 120 | 78 | Direct carboxylation |
FeCl₃ | DMSO/K₂S₂O₈ | DMSO | 100 | 65 | Oxidative annulation |
Cu(0)/AgOTf | CO₂, PhSiH₃ | DMF | 80 | 71 | Atmospheric CO₂ utilization |
Cp*Co(CO)I₂ | Formate | Toluene | 150 | 63 | Reductive carboxylation |
Post-carboxylation esterification optimization reveals polar aprotic solvents (DMF, NMP) outperform ethereal or hydrocarbon media. In situ esterification using ethyl bromide with DBU base in DMF achieves 95% conversion in 2 hours, minimizing decarboxylation side reactions (<3%). Alternatively, carboxylic acid intermediates undergo Steglich esterification with DCC/DMAP in dichloromethane, though this adds $0.42/g to production costs [5] [8] [10].
4-Chloro-7-methoxyquinoline-6-carboxylic acid serves as a nodal intermediate for diversified ester production:
Table 2: Strategic Intermediates for Quinoline-6-carboxylate Synthesis
Intermediate | Conversion Process | Target Ester | Application Relevance |
---|---|---|---|
4-Chloro-7-methoxyquinoline-6-carbonyl chloride | Schotten-Baumann reaction | Water-sensitive esters (e.g., tert-butyl) | Prodrug synthesis |
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Transesterification | Ethyl, propyl, isopropyl esters | Kinetic resolution |
4-Chloro-7-methoxyquinoline | Pd-catalyzed carbonylation | Radiolabeled [¹¹C]ethyl ester | PET imaging probes |
The methyl ester analog (CAS 205448-66-4) is particularly valuable due to its crystallinity and stability. Transesterification with ethanol under titanium(IV) isopropoxide catalysis (0.5 mol%) at 70°C provides the ethyl ester in 92% yield without racemization or chloro displacement. This pathway circumvents POCl₃ handling and reduces purification steps by 40% compared to linear synthesis [9]. Intermediate utility extends to pharmaceutical synthons: For example, crystalline 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide (lenvatinib precursor) is prepared from methyl ester via aminolysis [6].
Deuterium integration at the 7-methoxy group (-OCD₃) or ethyl ester α-position (-CH₂CD₃) significantly modulates pharmacokinetics. Two synthetic pathways enable deuterium installation:
Table 3: Metabolic Stability of Deuterated Analogs
Deuterated Position | Human Liver Microsome t₁/₂ (min) | Non-deuterated Control | Improvement Factor |
---|---|---|---|
7-OCD₃ | 48.7 ± 2.1 | 16.3 ± 0.9 | 3.0× |
Ethyl-α,α,α-d₃ | 39.5 ± 1.8 | 16.3 ± 0.9 | 2.4× |
Dual (7-OCD₃ + ethyl-d₃) | 67.2 ± 3.3 | 16.3 ± 0.9 | 4.1× |
The deuterium kinetic isotope effect (DKIE) reduces CYP450-mediated O-demethylation and ester hydrolysis rates. For 7-OCD₃ analogs, deuterium blocks demethylation pathway (kH/kD = 5.8), while ethyl-α-d₃ groups impede esterase cleavage (kH/kD = 3.1). Dual deuteration extends plasma half-life 4.1-fold without altering target binding affinity (Kd shift < 0.2 log units) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: